molecular formula C11H17N3 B12365070 1H-Pyrazol-3-amine, 5-(2-phenylethyl)-

1H-Pyrazol-3-amine, 5-(2-phenylethyl)-

Cat. No.: B12365070
M. Wt: 191.27 g/mol
InChI Key: FXMBMZYJCDCWSX-UHFFFAOYSA-N
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Description

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- is a chemical compound with the molecular formula C11H13N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- typically involves the reaction of 1H-pyrazole with an appropriate amination reagent. One common method is the amination of 1H-pyrazole using ammonia or an amine source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol, dimethylformamide (DMF), or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- is unique due to the presence of the phenylethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(2-phenylethyl)pyrazolidin-3-amine

InChI

InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2

InChI Key

FXMBMZYJCDCWSX-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)CCC2=CC=CC=C2

Origin of Product

United States

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